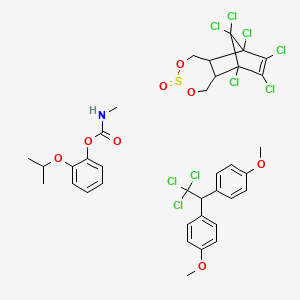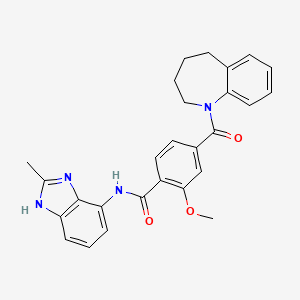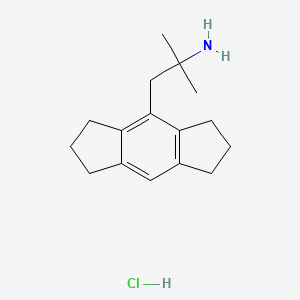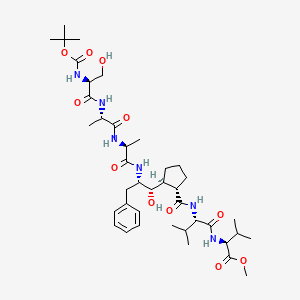
Boc-SAA-7-VV-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-SAA-7-VV-OMe is a chemical compound that belongs to the class of Boc-protected amino acids and peptides. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-SAA-7-VV-OMe typically involves the protection of the amino group with the Boc group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions can vary, but common methods include using solvents like methanol or dioxane and catalysts such as oxalyl chloride . The reaction is usually carried out at room temperature for 1-4 hours, yielding high purity products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of ionic liquids as solvents has been explored to enhance the efficiency and sustainability of the process . These methods allow for the rapid and effective deprotection of Boc groups at high temperatures, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Boc-SAA-7-VV-OMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Lithium aluminum hydride in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Boc-SAA-7-VV-OMe has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein folding and interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases like Alzheimer’s.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Boc-SAA-7-VV-OMe involves the selective protection and deprotection of amino groups. The Boc group is stable under basic conditions but can be removed using acidic reagents like trifluoroacetic acid . This allows for the controlled synthesis of peptides and other compounds by temporarily masking reactive sites.
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Val-OMe: Similar in structure and used in peptide synthesis.
Boc-Ile-Ala-OMe: Another Boc-protected dipeptide with applications in medicinal chemistry.
Uniqueness
Boc-SAA-7-VV-OMe is unique due to its specific sequence and reactivity, making it particularly useful in the synthesis of complex peptides and proteins. Its stability and ease of deprotection also make it a preferred choice in various chemical reactions .
Properties
CAS No. |
126333-30-0 |
|---|---|
Molecular Formula |
C40H64N6O11 |
Molecular Weight |
805.0 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(1S,2S)-2-[(1S,2S)-1-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropyl]cyclopentanecarbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C40H64N6O11/c1-21(2)30(37(53)46-31(22(3)4)38(54)56-10)45-35(51)27-18-14-17-26(27)32(48)28(19-25-15-12-11-13-16-25)43-34(50)24(6)41-33(49)23(5)42-36(52)29(20-47)44-39(55)57-40(7,8)9/h11-13,15-16,21-24,26-32,47-48H,14,17-20H2,1-10H3,(H,41,49)(H,42,52)(H,43,50)(H,44,55)(H,45,51)(H,46,53)/t23-,24-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
LTFAPJKCVABIFU-SVDJVBGPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H]2CCC[C@@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCC1C(C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


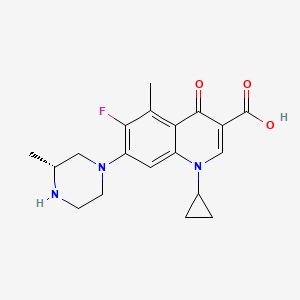

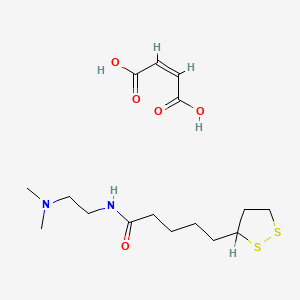
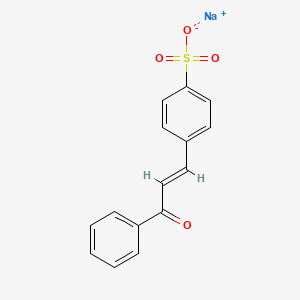
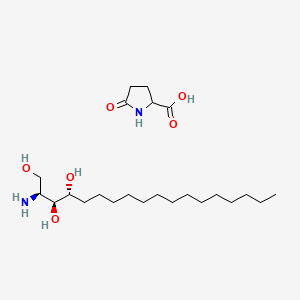
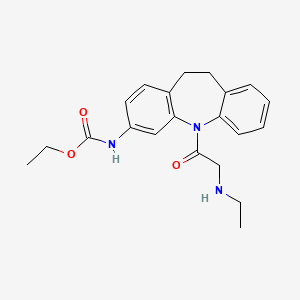
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)


